molecular formula C16H16O2 B14275721 (2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone CAS No. 181655-62-9

(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone

Cat. No.: B14275721
CAS No.: 181655-62-9
M. Wt: 240.30 g/mol
InChI Key: BXSJLLLBDMWLJU-OAHLLOKOSA-N
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Description

    (2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone: , is an organic compound with the molecular formula CHO. It belongs to the class of ketones.

  • The compound features a hydroxy group (OH) attached to the second carbon atom (hence the “2-hydroxy” part) and two methylphenyl (C6H5) groups attached to the first carbon atom.
  • It is commonly referred to as m-methylacetophenone or 3’-methylacetophenone .
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the Friedel-Crafts acylation of acetophenone with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction introduces the 3-methylphenyl group.

      Industrial Production: Industrial production methods may vary, but the Friedel-Crafts acylation remains a key step.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like KMnO (for oxidation), LiAlH (for reduction), and Lewis acids (for Friedel-Crafts acylation) are commonly used.

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activities (e.g., antimicrobial properties).

      Medicine: May have applications in drug discovery.

      Industry: Used in fragrance and flavor industries.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways due to its structural features.
  • Comparison with Similar Compounds

      Similar Compounds: Other aromatic ketones, such as acetophenone and other methyl-substituted acetophenones, share similarities.

      Uniqueness: The presence of the hydroxy group distinguishes it from other acetophenone derivatives.

    Properties

    CAS No.

    181655-62-9

    Molecular Formula

    C16H16O2

    Molecular Weight

    240.30 g/mol

    IUPAC Name

    (2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone

    InChI

    InChI=1S/C16H16O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15,17H,1-2H3/t15-/m1/s1

    InChI Key

    BXSJLLLBDMWLJU-OAHLLOKOSA-N

    Isomeric SMILES

    CC1=CC(=CC=C1)[C@H](C(=O)C2=CC=CC(=C2)C)O

    Canonical SMILES

    CC1=CC(=CC=C1)C(C(=O)C2=CC=CC(=C2)C)O

    Origin of Product

    United States

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